REACTION_CXSMILES
|
C([O:4][C:5]1[CH:13]=[CH:12][C:8](C(O)=O)=[CH:7][CH:6]=1)(=O)C.C([N:16]([CH2:19]C)CC)C.ClC(O[CH2:25][CH3:26])=O.[N-:27]=[N+]=[N-].[Na+].C[C:32](C)=[O:33]>O>[CH2:19]([NH:16][C:32]([NH:27][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:13][CH:12]=1)=[O:33])[CH2:25][CH3:26] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated at 45° C. under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in toluene (200 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation of 100 mL of the toluene under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. before addition of n-propylamine (3 mL)
|
Type
|
WAIT
|
Details
|
After a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed with 10% aqueous NaOH (10 mL) at 60° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methanol and addition of water and 6N HCl
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallized from acetone-ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)NC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |